methyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O4S and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0910560 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound belonging to the thieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antifungal properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety and a thieno[2,3-c]pyridine backbone. The presence of these heterocycles contributes to its biological activity. The molecular formula is C15H16N2O3S·HCl.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds related to thieno[2,3-c]pyridine exhibited IC50 values ranging from 3.83 to 11.94 μM against colorectal (HCT-116), ovarian (SKOV3), glioblastoma (U87), and breast cancer (SKBR3) cell lines .
- Mechanism of Action : These compounds inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer progression .
Antibacterial Activity
The antibacterial properties of thieno[2,3-c]pyridines have been investigated extensively. The compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria.
Testing Results:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to methyl 2-(furan-2-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine were evaluated against strains such as Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .
- Potency : Among various tested derivatives, certain compounds showed particularly low MIC values indicating high potency against bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity.
Key Observations:
- Fungal Inhibition : The presence of specific functional groups in the structure enhances antifungal activity. For example, derivatives with keto and pyridine groups have been shown to possess strong antifungal properties .
- Comparative Efficacy : The efficacy of these compounds against fungal pathogens was assessed using IC50 values that indicate their effectiveness in inhibiting fungal growth .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives.
Structural Feature | Activity Impact |
---|---|
Furan moiety | Enhances antibacterial and antifungal activity |
Amido group | Essential for cytotoxic effects |
Propan-2-yl group | Contributes to overall stability and bioactivity |
Case Studies
- Anticancer Study : A study demonstrated that a thieno[2,3-d]pyrimidine derivative exhibited significant antitumor efficacy via PI3K inhibition across several cancer cell lines .
- Antimicrobial Evaluation : Another study reported that thienopyrimidinones showed substantial antimicrobial activity against M. tuberculosis and other microbial strains with low toxicity profiles .
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S.ClH/c1-10(2)19-7-6-11-13(9-19)24-16(14(11)17(21)22-3)18-15(20)12-5-4-8-23-12;/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCMVDXNKVHXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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